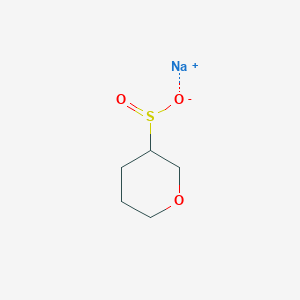

Sodium oxane-3-sulfinate

Description

Historical Context and Evolution of Sulfinate Chemistry in Organic Synthesis

The study of organosulfur compounds dates back to the 19th century, but the synthetic potential of sulfinates has been more recently appreciated. Initially, the limited availability of sulfinate salts and the use of toxic sulfur dioxide gas for their preparation hampered the growth of sulfinate chemistry. However, the development of stable and easy-to-handle SO2 surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has led to a resurgence of interest in this class of compounds. researchgate.netdiva-portal.org Modern synthetic methods now allow for the convenient preparation of a wide range of sodium sulfinates from readily available starting materials like aryl bromides. researchgate.netdiva-portal.org

Significance of Cyclic Organosulfur Compounds in Chemical Research

Cyclic organosulfur compounds are integral to various areas of chemical science, from medicinal chemistry to materials science. rsc.orgjmchemsci.com These compounds are found in a wide array of biologically active molecules and natural products. wikipedia.org The incorporation of a sulfur atom within a cyclic framework can impart unique conformational constraints and electronic properties, influencing the molecule's reactivity and biological activity. nih.gov The development of new methods for the synthesis of cyclic sulfinic acid derivatives, such as sultines (cyclic sulfinate esters) and cyclic sulfinamides, has been a focus of recent research, highlighting their growing importance as synthetic intermediates. rsc.orgbohrium.comresearchgate.net

Conceptual Framework of Sulfinate Reactivity and Utility in Modern Synthetic Chemistry

Sulfinates are versatile reagents that can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. rsc.orgresearchgate.net Sodium sulfinates are widely used as building blocks for the construction of various organosulfur compounds, including sulfones, sulfonamides, and thiosulfonates, through the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. rsc.org The sulfonyl group is a key functional motif in many biologically active molecules, and sulfinates provide a direct route to introduce this functionality. nih.gov The reactivity of sulfinates can be finely tuned, allowing for a broad range of chemical transformations. nih.gov

The table below summarizes some of the common transformations involving sodium sulfinates.

| Reaction Type | Reactant | Product | Catalyst/Reagent | Reference |

| Sulfonylation | Pyridinium (B92312) Salt | C4-Sulfonylated Pyridine | DBU | nih.gov |

| Ring-Opening Sulfonylation | Cyclic Sulfonium (B1226848) Salt | Sulfur-containing Alkyl Sulfone | None | acs.org |

| Oxidative β-C–H Sulfonylation | Cyclic Amine | Enaminyl Sulfone | N-Iodosuccinimide | nih.gov |

| S-S Bond Formation | Thiol | Thiosulfonate | CuI or FeCl3 | rsc.org |

| N-S Bond Formation | Amine | Sulfonamide | I2 or TBAI | rsc.org |

Overview of Research Trajectories for Sodium Oxane-3-sulfinate and Related Systems

While specific research on this compound is not extensively documented in publicly available literature, its structure as a cyclic sulfinate suggests several potential research avenues based on the known chemistry of related compounds. The oxane (tetrahydropyran) ring is a common motif in many natural products and pharmaceuticals, making the development of synthetic methods involving this scaffold highly relevant.

Research into this compound and similar cyclic sulfinates is likely to focus on their use as building blocks in organic synthesis. Key areas of investigation could include:

Nucleophilic Reactions: Exploring the reactivity of the sulfinate anion with a variety of electrophiles to form new carbon-sulfur bonds. This could involve alkylation, arylation, and acylation reactions to generate novel sulfones.

Radical Chemistry: Investigating the generation of sulfonyl radicals from this compound and their subsequent addition to alkenes and alkynes. This would provide access to a range of functionalized oxane derivatives.

Medicinal Chemistry Applications: Given the prevalence of organosulfur compounds in drug discovery, this compound could be explored as a precursor for the synthesis of new therapeutic agents. nih.govmdpi.com The oxane moiety could serve as a key pharmacophore, with the sulfonyl group contributing to the molecule's biological activity. jmchemsci.com

Asymmetric Synthesis: The development of chiral versions of this compound could open up possibilities for asymmetric synthesis, allowing for the stereoselective preparation of complex molecules.

The table below outlines some physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C5H9NaO3S | nih.gov |

| Molecular Weight | 172.18 g/mol | nih.gov |

| IUPAC Name | sodium;oxane-3-sulfinate | nih.gov |

| CAS Number | 1849387-33-2 | nih.gov |

Properties

Molecular Formula |

C5H9NaO3S |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

sodium;oxane-3-sulfinate |

InChI |

InChI=1S/C5H10O3S.Na/c6-9(7)5-2-1-3-8-4-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |

InChI Key |

BBGWPMNHWYCMOT-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(COC1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Iii. Reactivity and Mechanistic Studies of Sodium Oxane 3 Sulfinate Derivatives

Dual Reactivity Profiles of Sulfinate Anions: Nucleophilic, Electrophilic, and Radical Pathways

The sulfinate anion, including the one derived from sodium oxane-3-sulfinate, possesses a dual nature that allows it to react through multiple mechanistic pathways. This versatility is central to its broad application in organic synthesis. nih.govrsc.org

Nucleophilic Reactivity : Sulfinate anions are excellent nucleophiles, with the negative charge localized on the oxygen atoms and the sulfur atom being a soft nucleophilic center. They readily participate in substitution reactions with various electrophiles like alkyl halides and epoxides to form sulfones. thieme-connect.com This classical reactivity involves the direct attack of the sulfur atom on an electrophilic carbon center.

Radical Pathways : Under specific conditions, particularly involving transition metals or photoredox catalysis, sulfinate anions can undergo single-electron transfer (SET) to generate sulfonyl radicals (RSO₂•). nih.govbeilstein-journals.org For instance, the oxidation of sodium trifluoromethanesulfinate (CF₃SO₂Na) with an oxidant like tert-butyl hydroperoxide in the presence of a copper catalyst generates the trifluoromethyl radical (•CF₃) after the extrusion of SO₂. beilstein-journals.org Similarly, visible-light photoredox catalysis can excite a photocatalyst, which then oxidizes the sulfinate anion to a sulfonyl radical. nih.gov This radical species is a key intermediate in numerous C-S bond-forming reactions. nih.gov

Electrophilic Pathways : While less common, sulfinates can also be precursors to electrophilic species. For example, in situ conversion of a sulfinate to a sulfinate silyl (B83357) ester with a reagent like TMS-Cl generates an electrophilic center at the sulfur atom, which can then react with a second organometallic nucleophile. organic-chemistry.org

This ability to switch between one-electron (radical) and two-electron (nucleophilic) pathways can sometimes be controlled by the reaction conditions. For example, the reaction of sulfinates with N-amidopyridinium salts can be directed towards a base-catalyzed nucleophilic C4-sulfonylation or, upon exposure to visible light, to a radical pathway that enables three-component reactions with alkenes. nih.gov

Carbon-Sulfur (C-S) Bond Forming Reactions

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and this compound serves as a valuable reagent for this purpose. Cross-coupling reactions, in particular, have emerged as powerful methods for constructing C-S linkages, leading to the synthesis of sulfones, a class of compounds with significant applications. thieme-connect.com

Cross-coupling reactions provide an efficient route to aryl, heteroaryl, and vinyl sulfones from sulfinate salts. These methods often employ transition metal catalysts like palladium, copper, or nickel to facilitate the bond-forming process under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions are a highly effective method for forming C(sp²)–S bonds, linking aryl or vinyl halides/triflates with sulfinate salts. acs.orgresearchgate.net The general mechanism for this desulfinative coupling involves the extrusion of sulfur dioxide (SO₂). nih.gov

The catalytic cycle is generally understood to proceed through the following key steps:

Reduction of Precatalyst : The Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species. This reduction can be mediated by the homocoupling of two sulfinate molecules. acs.orgnih.gov

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. acs.org

Transmetalation : The sulfinate salt (RSO₂Na) displaces the halide on the Pd(II) complex to form a palladium sulfinate intermediate, [Ar-Pd(II)-SO₂R]. This step is often turnover-limiting for carbocyclic sulfinates. nih.gov

SO₂ Extrusion and Reductive Elimination : The palladium sulfinate intermediate can then extrude SO₂ followed by reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. nih.gov Alternatively, for the formation of sulfones, the reaction proceeds without SO₂ extrusion, where the Ar-SO₂R product is formed directly via reductive elimination.

Mechanistic studies have revealed nuances in this cycle. For example, in the coupling of pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting state, and the loss of SO₂ is the turnover-limiting step. nih.gov The choice of ligands, such as phosphines (e.g., PCy₃, XPhos), and bases (e.g., K₂CO₃) is crucial for efficient catalysis. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed C-S Coupling with Sulfinates

| Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | Aryl Bromides & Sodium (Hetero)aryl Sulfinates | Biaryls | Desulfinative coupling; K₂CO₃ as base is crucial. acs.orgnih.gov |

| Pd₂ (dba)₃ / XPhos | Arylboronic Acids & Sulfinate Esters | Sulfoxides | Direct sulfinylation of organoborons. nih.govacs.org |

| Pd(OAc)₂ / Xantphos | Aryl Halides & Indium Tri(organothiolate) | Sulfides | High atom efficiency and chemoselectivity. organic-chemistry.org |

Copper-catalyzed reactions represent a cost-effective and powerful alternative for the synthesis of sulfones from sulfinates. These methods are applicable to a wide range of substrates and often proceed under mild, base-free conditions. nih.govacs.org Thiosulfonates, which can be synthesized via copper-catalyzed aerobic dimerization of thiols, serve as stable and non-toxic alternatives to metal sulfinate salts, generating the sulfinate anion in situ upon cleavage by a nucleophile. organic-chemistry.orgnih.govacs.org

One notable application is the synthesis of masked (hetero)aryl sulfinates. In this approach, a reagent like sodium 1-methyl 3-sulfinopropanoate (SMOPS) is coupled with a (hetero)aryl halide using a copper catalyst. The resulting β-ester sulfone can then be unmasked under basic conditions to generate the desired sulfinate, which can be functionalized in situ. nih.govacs.org

Key aspects of copper-catalyzed C-S coupling include:

Catalyst and Ligands : Common catalysts include CuI, Cu(OAc)₂, or other Cu(I)/Cu(II) salts. Ligands such as 1,10-phenanthroline (B135089) or 6-hydroxypicolinamides can be employed to enhance reactivity. rsc.orgnih.gov

Reaction Conditions : These reactions are often performed in solvents like DMSO or DMF at moderate temperatures. Some protocols are conveniently base-free. nih.gov

Mechanism : While varied, the mechanism is believed to involve a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. The reaction may proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the sulfinate and subsequent reductive elimination.

Table 2: Examples of Copper-Catalyzed Reactions Involving Sulfinates

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| CuI–Phen·H₂O | Thiols & Sodium Sulfinates | Thiosulfonates | Aerobic conditions. rsc.org |

| Cu Catalyst | (Hetero)aryl Iodides & SMOPS | Masked Aryl Sulfinates (β-Ester Sulfones) | Substoichiometric copper, base-free, mild conditions. nih.govacs.org |

| Cu(OAc)₂ | Oxime Acetates & Sodium Sulfinates | Sulfonylvinylamines / β-Ketosulfones | Oxidative coupling where oxime acetate (B1210297) acts as an oxidant. nih.gov |

A modern and powerful strategy for forging C(sp²)–S bonds is the combination of nickel catalysis with visible-light photoredox catalysis. nih.govrsc.org This dual catalytic system enables the cross-coupling of sulfinate salts with aryl and heteroaryl halides at room temperature under base-free conditions, showing remarkable functional group tolerance. rsc.orgchemrxiv.org

The general mechanistic paradigm is as follows:

Photocatalyst Excitation : A photocatalyst (e.g., an Iridium or Ruthenium complex, or an organophotocatalyst) absorbs visible light to reach an excited state. nih.govmdpi.com

Radical Generation : The excited photocatalyst oxidizes the sulfinate anion (RSO₂⁻) via a single-electron transfer (SET) process to generate a sulfonyl radical (RSO₂•). nih.gov

Nickel Catalytic Cycle : Concurrently, a Ni(0) complex, generated from a Ni(II) precatalyst, undergoes oxidative addition with the aryl halide (Ar-X) to form a Ni(II) intermediate (Ar-Ni(II)-X).

Radical Capture and Reductive Elimination : The sulfonyl radical is trapped by the Ni(II) intermediate to form a Ni(III) species (Ar-Ni(III)(X)-SO₂R). This high-valent nickel complex then undergoes reductive elimination to release the desired aryl sulfone (Ar-SO₂R) and a Ni(I) species, which is subsequently reduced back to Ni(0) by the reduced form of the photocatalyst to complete the dual catalytic cycle. nih.govrsc.org

This method is particularly valuable for its mild conditions and its ability to couple complex and functionalized substrates, making it suitable for late-stage functionalization in drug discovery. rsc.orgnih.gov

Table 3: Nickel/Photoredox Dual Catalysis for Sulfone Synthesis

| Catalyst System | Reactants | Key Features |

|---|---|---|

| NiCl₂·glyme / dtbbpy / Ir(ppy)₃ | Aryl Halides & Sodium Sulfinates | Room temperature, base-free, broad scope including heteroaryls. rsc.org |

| NiBr₂·3H₂O / dtbbpy / Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Aryl Iodides & Sodium/Lithium Sulfinates | Versatile synthesis of aryl sulfones with high functional group compatibility. nih.gov |

A novel method for the synthesis of sulfone derivatives involves the copper-catalyzed oxidative coupling of sodium sulfinates with oxime acetates. nih.gov This transformation is significant because the oxime acetate acts as both the coupling partner and the internal oxidant, obviating the need for external additives. The reaction yields sulfonylvinylamines, which can be readily hydrolyzed to valuable β-ketosulfones. nih.gov

The proposed mechanism involves several key steps catalyzed by copper:

N-O Bond Cleavage : The reaction is initiated by the copper-catalyzed cleavage of the N-O bond in the oxime acetate.

C-H Activation : This is followed by the activation of a vinylic C(sp²)-H bond.

C-S Bond Formation : The resulting intermediate reacts with the sodium sulfinate to form the C-S bond, ultimately leading to the sulfonylvinylamine product.

This method provides an efficient route to functionalized sulfones from readily available starting materials and tolerates a variety of substituted oxime acetates and sodium sulfinates. nih.gov

Table 4: Copper-Catalyzed Coupling of Oxime Acetates with Sodium Sulfinates

| Catalyst | Reactants | Primary Product | Secondary Product (after hydrolysis) | Key Features |

|---|

Synthesis of Specific Sulfone Subclasses

The sulfinate group is a versatile precursor for the formation of sulfones through the creation of a carbon-sulfur bond. This is typically achieved by reacting the sulfinate salt with a suitable carbon electrophile or through various coupling reactions. researchgate.net

Vinyl sulfones are valuable intermediates in organic synthesis, serving as Michael acceptors and partners in cycloaddition reactions. nih.gov The synthesis of vinyl sulfones from sodium sulfinates can be achieved through several methods. One efficient, metal-free approach involves the reaction of a sodium sulfinate with a dibromide in a solvent like N,N-dimethylformamide (DMF). organic-chemistry.org Alternatively, copper-catalyzed protocols allow for the hydrosulfonylation of alkynes, affording (E)-alkenyl sulfones with high regio- and stereoselectivity. organic-chemistry.org Other methods include the reaction of alkenes with sodium arenesulfinates in the presence of potassium iodide and sodium periodate. organic-chemistry.org

| Entry | Sulfinate Salt | Coupling Partner | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Sodium p-toluenesulfinate | 1,2-Dibromoethane | DMF, 80 °C | 86 | organic-chemistry.org |

| 2 | Sodium benzenesulfinate | Phenylacetylene | Cu(OTf)₂, Microwave | 92 | organic-chemistry.org |

| 3 | Sodium methanesulfinate | 1,2-Dibromoethane | DMF, 80 °C | 75 | organic-chemistry.org |

| 4 | Sodium benzenesulfinate | Styrene | CuI-bpy, O₂, MeCN, 80 °C | 81 | organic-chemistry.org |

Allylic sulfones are important structural motifs in medicinal chemistry and are versatile synthetic intermediates. chemrxiv.org Catalyst-free methods for their synthesis include the hydrosulfonylation of electron-rich aryl-1,3-dienes with sulfinic acids at room temperature, proceeding with high atom economy and regioselectivity. nih.gov A proposed mechanism involves the protonation of the diene to form an allylic carbocation, which is then attacked by the sulfinate anion. nih.gov Transition metal-free hydrosulfonylation of allenes mediated by a Brønsted acid like trifluoroacetic acid (TFA) also provides efficient access to allylic sulfones. chemrxiv.org Furthermore, highly regio- and enantioselective synthesis of chiral allylic sulfones can be achieved through rhodium-catalyzed hydrosulfonylation of allenes and alkynes. nih.gov

| Entry | Sulfinate Salt | Coupling Partner | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Sodium benzenesulfinate | N-Allenyl-2-oxazolidinone | TFA, H₂O, 25 °C, 4h | 94 | chemrxiv.org |

| 2 | Sodium p-toluenesulfinate | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | DCM, 25 °C, 8h (as sulfinic acid) | 94 | nih.gov |

| 3 | Sodium cyclopropanesulfinate | N-Allenyl-2-oxazolidinone | TFA, H₂O, 25 °C, 4h | 75 | chemrxiv.org |

| 4 | Sodium p-toluenesulfinate | 1-Dodecyne | [Rh((Rax,S,S)-StackPhim)(cod)]BF₄, DCE, 25 °C | 70 (97% ee) | nih.gov |

β-Keto sulfones are widely used as synthetic building blocks and are found in various biologically active molecules. mdpi.comresearchgate.net Traditional synthesis involves the nucleophilic substitution of α-haloketones with sodium sulfinates. mdpi.comresearchgate.net More modern approaches include the oxysulfonylation of alkynes, which can be promoted by Lewis acids like BF₃·OEt₂ under metal-free conditions. mdpi.com This reaction is proposed to proceed via a radical pathway involving a sulfonyl radical intermediate. mdpi.com Another strategy is the direct C(sp³)—H functionalization of aryl ethyl ketones, which reacts with sodium sulfinates under metal-free conditions to form the C-S bond. sioc-journal.cn One-pot methods, such as the sonication-assisted reaction of styrenes with N-bromosuccinimide (NBS) and a sodium sulfinate in water, provide a simple, catalyst-free route to this subclass. lppcollegerisod.ac.in

| Entry | Sulfinate Salt | Coupling Partner | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Sodium p-toluenesulfinate | Phenylacetylene | BF₃·OEt₂, DCE, 80 °C, Air | 85 | mdpi.com |

| 2 | Sodium benzenesulfinate | 1-Phenylethan-1-one | I₂, K₂S₂O₈, MeCN/H₂O, 80 °C | 75 | sioc-journal.cn |

| 3 | Sodium p-toluenesulfinate | Styrene | 1. NBS, H₂O; 2. Sonication, 55 °C | 93 | lppcollegerisod.ac.in |

| 4 | Sodium methanesulfinate | Phenylacetylene | BF₃·OEt₂, DCE, 80 °C, Air | 65 | mdpi.com |

Remote and Site-Selective C-H Sulfonylation

The direct functionalization of C-H bonds represents one of the most efficient strategies in modern organic synthesis. mdpi.com Remote and site-selective C-H sulfonylation allows for the introduction of a sulfonyl group at a specific position in a complex molecule, bypassing the need for pre-functionalized starting materials. mdpi.comacs.orgresearchgate.net This can be achieved using directing groups that position a metal catalyst for selective C-H activation. For instance, a biomass-derived heterogeneous copper catalyst has been used for the remote C4-H sulfonylation of anilines (bearing a picolinamide (B142947) directing group) with sodium sulfinates at room temperature. mdpi.com The reaction proceeds through a proposed radical mechanism initiated by a single electron transfer event involving a copper-substrate complex. mdpi.com Another powerful strategy involves a two-step sequence where a site-selective C-H functionalization, such as thianthrenation, is followed by a palladium-catalyzed coupling with a sulfur dioxide source like sodium hydroxymethanesulfinate (Rongalite). acs.org This generates a hydroxymethyl sulfone intermediate, which serves as a masked sulfinate that can be used for further functionalization. acs.org These advanced methods provide a pathway for the precise installation of a sulfonyl group derived from a sulfinate precursor onto a specific carbon atom.

Nitrogen-Sulfur (N-S) Bond Forming Reactions

The formation of a nitrogen-sulfur bond is fundamental to the synthesis of sulfonamides, a critical functional group in medicinal chemistry. nih.govd-nb.info Sodium sulfinates are excellent precursors for this transformation, reacting with amines under oxidative conditions. nih.gov

A highly efficient and practical method for synthesizing sulfonamides involves the direct coupling of sodium sulfinates with primary or secondary amines. nih.govd-nb.info A common approach is the use of molecular iodine (I₂) as a mediator, which facilitates the reaction at room temperature under metal-free conditions. nih.gov This method is compatible with a wide range of aromatic, aliphatic, acyclic, and cyclic amines, providing good to excellent yields of the corresponding sulfonamides. nih.gov A related and effective protocol employs ammonium (B1175870) iodide (NH₄I) to mediate the reaction between sodium sulfinates and amines in a solvent like acetonitrile (B52724) at elevated temperatures. d-nb.inforesearchgate.net This system also demonstrates broad substrate scope and high functional group tolerance. d-nb.info The reaction mechanism is thought to involve the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to yield the sulfonamide product. researchgate.net

| Entry | Sulfinate Salt | Amine | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Sodium p-toluenesulfinate | Morpholine | NH₄I, CH₃CN, 80 °C, 12h | 95 | d-nb.info |

| 2 | Sodium benzenesulfinate | Aniline | I₂, H₂O, rt | 94 | nih.gov |

| 3 | Sodium p-toluenesulfinate | Benzylamine | NH₄I, CH₃CN, 80 °C, 12h | 85 | d-nb.info |

| 4 | Sodium methanesulfinate | Piperidine | I₂, H₂O, rt | 88 | nih.gov |

N-Sulfonylation of Azoles and Other Nitrogen-Containing Heterocycles

The formation of N-S bonds through the sulfonylation of nitrogen-containing heterocycles is a crucial transformation in organic synthesis, leading to compounds with significant applications in pharmaceuticals and agrochemicals. nih.gov Sodium sulfinates, including derivatives of this compound, have been utilized as effective sulfonylating agents for various azoles. rsc.org

Research has demonstrated that the direct N-sulfonylation of azoles such as substituted benzimidazoles, benzotriazole, and 1,2,4-triazole (B32235) can be achieved using sodium sulfinates. researchgate.net These reactions, often mediated by N-halosuccinimides (NXS, where X = I or Br), proceed efficiently at ambient temperatures. researchgate.net The process exhibits broad substrate scope, accommodating a range of functional groups on both the azole and the sodium arylsulfinate, resulting in high yields of the desired N-sulfonylated products. rsc.orgresearchgate.net

Interestingly, the reaction with pyrazole (B372694) substrates under these conditions can lead to a concurrent halogenation-sulfonylation, yielding 4-halo-1-sulfonyl pyrazole derivatives. rsc.org This highlights the versatile reactivity of the NXS/sulfinate system. Furthermore, metal-free protocols using molecular iodine have been developed for the highly regioselective N-sulfonylation of NH-1,2,3-triazoles with sodium sulfinates, affording N²-sulfonyl triazoles in moderate to high yields. rsc.org

The following table summarizes the types of nitrogen-containing heterocycles that have been successfully sulfonylated using sodium sulfinate derivatives.

| Heterocycle Class | Specific Examples | Reagent System | Product Type |

| Azoles | Substituted Benzimidazoles, Benzotriazole, 1,2,4-Triazole | NXS/Sodium Sulfinate | N-Sulfonylated Azoles |

| Pyrazoles | Substituted Pyrazoles | NXS/Sodium Sulfinate | 4-Halo-1-sulfonyl pyrazoles |

| Triazoles | Disubstituted NH-1,2,3-triazoles | I₂/Sodium Sulfinate | N²-Sulfonyl triazoles |

Reductive Coupling with Nitroarenes

A significant advancement in the synthesis of N-aryl and N-heteroaryl sulfonamides involves the reductive coupling of nitroarenes with sodium sulfinates. nih.govmdpi.com This methodology circumvents the need for traditional coupling partners like sulfonyl chlorides and amines, which can have limitations regarding stability, toxicity, and functional group compatibility. nih.gov Nitroarenes and sodium sulfinates are generally stable, readily available solids, making them attractive building blocks. nih.gov

Several methods have been developed to facilitate this transformation. One approach employs sodium bisulfite (NaHSO₃) as a reducing agent, sometimes in conjunction with tin(II) chloride (SnCl₂), in a solvent like DMSO. nih.gov The use of an ultrasonic bath can improve reaction homogeneity and mixing, leading to the formation of the desired sulfonamides. nih.gov This process is applicable to a range of nitro-heteroarenes and aryl sulfinates. nih.gov

Another strategy involves a copper-catalyzed redox coupling where the nitroarene serves as both the nitrogen source and an oxidant, while the sodium sulfinate acts as both the reactant and a reductant. mdpi.com This method obviates the need for an external reductant and tolerates various functional groups such as esters, cyano, and halogens under mild conditions. mdpi.com Iron-catalyzed versions of this reductive coupling have also been reported, using NaHSO₃ or iron dust as the reductant. mdpi.com

Mechanistic investigations suggest the formation of nitrosoarene intermediates in these reductive coupling reactions. nih.gov The general procedures typically involve reacting the sodium aryl sulfinate with the nitroarene in the presence of the reducing system at elevated temperatures. nih.gov

The table below outlines different systems used for the reductive coupling of nitroarenes with sodium sulfinates.

| Catalyst/Reducing System | Co-reagents/Conditions | Substrate Scope | Key Features |

| NaHSO₃ / SnCl₂ | DMSO, 60 °C, Ultrasound | Nitro-heteroarenes, Aryl sulfinates | Bypasses need for pre-functionalized amines and sulfonyl chlorides. nih.gov |

| Copper Catalyst | NMP, 120 °C (or other conditions) | Nitroarenes, Sodium sulfinates | No external oxidant or reductant required; good functional group tolerance. mdpi.com |

| Iron Catalyst (e.g., FeCl₂) | NaHSO₃, DMSO | Nitroarenes, Sodium sulfinates | Utilizes an inexpensive metal catalyst. rsc.orgmdpi.com |

Sulfur-Sulfur (S-S) Bond Forming Reactions

The construction of sulfur-sulfur bonds is fundamental to the synthesis of thiosulfonates, which are valuable intermediates in organic synthesis and possess biological activity. google.comresearchgate.net

Preparation of Thiosulfonates

Sodium sulfinates are key precursors for the synthesis of both symmetrical and unsymmetrical thiosulfonates. google.comorganic-chemistry.org One common method involves the coupling of sodium sulfinates with thiols. rsc.org This can be achieved under aerobic conditions using catalysts like copper(I) iodide (CuI) with 1,10-phenanthroline or iron(III) chloride (FeCl₃). rsc.orgorganic-chemistry.org These reactions proceed to give a wide variety of thiosulfonates in good to excellent yields. rsc.org

Another approach is the reaction of sodium sulfinates with disulfides. rsc.org For instance, a copper-catalyzed sulfonylation of disulfides using sodium sulfinates in the air provides an efficient route to thiosulfonates. organic-chemistry.org

Furthermore, thiosulfonates can be prepared through a disproportionation reaction of sodium sulfinates. google.com This can be promoted by reagents like boron trifluoride diethyl etherate in a solvent such as dichloromethane, without the need for a metal catalyst or external oxidants and reductants. google.com This method can also be adapted to produce asymmetrical thiosulfonates by using two different sodium sulfinate starting materials. google.com

The following table summarizes various methods for thiosulfonate synthesis from sodium sulfinates.

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Key Features |

| Sodium Sulfinate | Thiol | CuI/1,10-phenanthroline or FeCl₃ | Aerobic conditions, synthesis of symmetrical and unsymmetrical thiosulfonates. rsc.orgorganic-chemistry.org |

| Sodium Sulfinate | Disulfide | Copper Catalyst | Reaction occurs in air, efficient S-S bond formation. organic-chemistry.org |

| Sodium Sulfinate | Sodium Sulfinate | Boron Trifluoride Diethyl Etherate | Disproportionation reaction, metal-free, mild conditions. google.com |

Sulfenylation of Thiols and Disulfides with Oxane Sulfinates

The sulfenylation of thiols represents a primary route to unsymmetrical disulfides. While the direct reaction of oxane sulfinates for this purpose is less commonly detailed, the principles of sulfenylation using sulfinate-derived species are well-established. Thiosulfonates, which are readily prepared from sodium sulfinates, are excellent sulfenylating agents. uantwerpen.be They react with thiols to form unsymmetrical disulfides. uantwerpen.be This two-step sequence—formation of a thiosulfonate from an oxane sulfinate followed by reaction with a thiol—provides a pathway to unsymmetrical disulfides incorporating the oxane moiety.

Ring-Opening Reactions of Related Oxacycles with Sulfinate Moieties (e.g., Oxetane (B1205548) Sulfinate Salts)

The four-membered oxetane ring is a strained heterocycle that can undergo ring-opening reactions, making it a valuable synthetic intermediate. acs.orgethz.ch The inherent ring strain, only slightly less than that of an epoxide, drives these transformations. ethz.ch The activation of the oxetane ring, typically with a Lewis or Brønsted acid, is often necessary to facilitate cleavage by a nucleophile. researchgate.netradtech.org

In the context of sulfinate moieties, studies have explored the synthesis and reactivity of oxetane sulfinate salts. acs.org For example, 3-amido substituted oxetanes, upon activation with an acid catalyst like indium(III) triflate (In(OTf)₃), can undergo intramolecular ring-opening followed by cyclization to form 4-hydroxymethyl-substituted 2-oxazolines. nih.gov This transformation highlights the oxetane ring's susceptibility to nucleophilic attack once activated.

While direct ring-opening of an oxetane by an external sulfinate nucleophile is a plausible reaction, specific examples detailing this transformation with this compound are not extensively documented in the provided search results. However, the general reactivity pattern of oxetanes suggests that under appropriate acidic or catalytic conditions, a sulfinate anion could act as a nucleophile to open the ring, leading to a γ-hydroxy sulfone or a related structure. The regioselectivity of such an attack would depend on the substitution pattern of the oxetane ring and the reaction conditions. researchgate.net

Mechanistic Elucidation Studies

Understanding the reaction mechanisms involving sulfinate derivatives like this compound is crucial for optimizing existing methods and developing new transformations. Mechanistic studies often involve a combination of control experiments, kinetic analysis, and computational methods like Density Functional Theory (DFT). nih.gov

For many reactions involving sodium sulfinates, the formation of a sulfonyl radical (RSO₂•) is a key mechanistic feature. nih.govmdpi.com For instance, in BF₃·OEt₂-mediated reactions, it is proposed that the Lewis acid reacts with the sulfinate salt (potentially in the presence of trace water) to form a sulfinic acid intermediate. mdpi.com This can then generate a sulfonyl radical, which participates in subsequent addition or coupling reactions. mdpi.com

In base-catalyzed reactions, such as the sulfonylation of pyridinium (B92312) salts, the sulfinate acts as a nucleophile. nih.gov Isotope effect studies (e.g., kH/kD) can help determine whether the nucleophilic addition is a reversible step in the mechanism. nih.gov The absence of inhibition by radical scavengers like TEMPO can suggest that a radical pathway is not dominant in these specific cases. nih.gov

In reductive coupling reactions with nitroarenes, the proposed mechanism involves the initial reduction of the nitro group to a nitroso intermediate, which is then trapped by the sulfinate. nih.gov

The ambident nucleophilic nature of the sulfinate anion (reacting at either the sulfur or oxygen atom) is another important mechanistic consideration, although S-alkylation is the more common pathway leading to sulfones. researchgate.net The specific reaction conditions, including the catalyst, solvent, and electrophile, dictate the operative pathway.

Radical Intermediates and Chain Mechanisms

Sodium sulfinates are well-established precursors for the generation of sulfonyl radicals (RSO₂•), which are key intermediates in numerous synthetic transformations. rsc.org The formation of these radicals can be initiated by various methods, including thermal decomposition, photoredox catalysis, or interaction with an oxidizing agent. rsc.org

In the presence of a catalyst like BF₃·OEt₂, sodium sulfinates can be converted into a sulfinic acid intermediate. This can then generate a sulfonyl radical under heating conditions. mdpi.com Control experiments have confirmed the involvement of radical pathways; for instance, the addition of a radical scavenger such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) has been shown to suppress the reaction, and the TEMPO-sulfonyl radical adduct can often be detected. mdpi.com

Once formed, the sulfonyl radical can engage in several subsequent steps, often as part of a radical chain mechanism. A common pathway involves the addition of the sulfonyl radical to an unsaturated bond, such as in an alkyne or alkene, to form a vinyl or alkyl radical intermediate. mdpi.comnih.gov This new radical intermediate can then be trapped by another molecule, such as molecular oxygen, or participate in a cyclization, propagating the chain reaction. rsc.orgmdpi.com The quantum yield for some of these radical chain reactions can be high (e.g., Φ = 3.6), indicating a productive chain process. nih.gov

A proposed radical mechanism for the oxysulfonylation of alkynes with sodium sulfinates is as follows:

Generation of a sulfonyl radical from the sodium sulfinate. mdpi.com

Addition of the sulfonyl radical to the alkyne to yield a vinyl radical intermediate. mdpi.com

Trapping of the vinyl radical by oxygen. mdpi.com

Subsequent steps to form the final product and regenerate a radical species to continue the chain. mdpi.com

Table 1: Key Radical Intermediates in Sodium Sulfinate Reactions

| Intermediate/Species | Formula | Role in Mechanism |

| Sulfonyl Radical | R-SO₂• | Initiating and propagating species; adds to unsaturated bonds. rsc.orgmdpi.com |

| Vinyl Radical | [R-C(SO₂R')=C•-R''] | Formed after addition of a sulfonyl radical to an alkyne. mdpi.com |

| Alkyl Radical | [R-CH(SO₂R')-C•H-R''] | Formed after addition of a sulfonyl radical to an alkene. nih.gov |

| Sulfinyl Radical | R-S(O)• | Can be generated alongside sulfonyl radicals from sulfinyl sulfone intermediates. mdpi.comresearchgate.net |

| 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) | C₉H₁₈NO• | Radical scavenger used to provide evidence for radical mechanisms. nih.gov |

Ionic Pathways and Transition State Analysis

In addition to radical-mediated processes, sodium sulfinates can react as nucleophiles via ionic pathways. The sulfinate anion is an ambident nucleophile, with potential reaction sites at both the sulfur and oxygen atoms. researchgate.net Reaction at the sulfur atom leads to the formation of sulfones, while reaction at the oxygen results in sulfinate esters. researchgate.net

The choice between the S- and O-alkylation pathways is influenced by factors such as the electrophile, solvent, and counter-ion, consistent with Hard and Soft Acid and Base (HSAB) theory. Sulfur, being a softer nucleophilic center, preferentially reacts with soft electrophiles, whereas the harder oxygen atom tends to react with hard electrophiles.

In some cases, reaction mechanisms are proposed to proceed through either ionic or radical steps, or a combination of both. For example, in certain copper-catalyzed reactions, one proposed pathway involves the oxidation of the sodium sulfinate to a sulfonyl radical, while an alternative ionic pathway could involve the formation of a copper-carboxylate intermediate followed by nucleophilic attack. rsc.org Isotopic labeling experiments have been crucial in revising previously proposed mechanisms, showing that what was once considered a straightforward O-attack of a sulfinate anion might follow a more complex pathway. researchgate.net

Transition state analysis, often supported by computational studies, provides insight into the energy barriers of these ionic pathways. For instance, in the reaction of sulfinyl sulfones with alkynes, the transition state for the addition of a sulfinyl radical to a vinyl sulfone intermediate (TS2) was calculated to have a Gibbs free energy of activation (∆G‡) of 18.5 kcal mol⁻¹. This was significantly lower than the transition state leading to the alternative stereoisomer (TS6, ∆G‡ = 22.4 kcal mol⁻¹), explaining the observed stereoselectivity of the reaction. nih.gov

Table 2: Comparative Reactivity in Ionic Pathways

| Reactivity Aspect | Description | Key Factors |

| Nucleophilic Center | The sulfinate anion can act as a nucleophile from either the sulfur or oxygen atom. researchgate.net | Hardness/softness of the electrophile (HSAB principle). researchgate.net |

| Product | S-Alkylation/Arylation | Forms sulfones. researchgate.net |

| O-Alkylation/Arylation | Forms sulfinate esters. researchgate.net | |

| Transition State | The energy barrier for nucleophilic attack determines the reaction rate and selectivity. | Steric hindrance, electronic effects, solvent polarity. nih.gov |

Mechanistic Insights from Computational Studies

Computational methods, particularly density functional theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of sulfinate derivatives. nih.govresearchgate.net These studies provide detailed information on reaction energy profiles, the structures of intermediates and transition states, and the origins of selectivity. nih.gov

For example, DFT calculations have been used to investigate the divergent reactivity of sulfinates with pyridinium salts. These studies revealed that the reaction can proceed through either a one-electron pathway (radical) or a two-electron pathway (ionic), depending on the conditions. Upon photoexcitation, an electron-donor-acceptor (EDA) complex can form, leading to a single-electron transfer from the sulfinate to generate a sulfonyl radical. nih.gov The calculations can map out the entire energy profile of this radical addition pathway. nih.gov

In other systems, computational studies have explored the homolytic fission of the S-S bond in sulfinyl sulfones, which are generated in situ from sodium sulfinates. These calculations help to understand the relative ease of formation of sulfonyl and sulfinyl radicals. nih.gov The calculated S-S bond dissociation energy (BDE) in diaryl sulfinyl sulfones is relatively low (e.g., 27.6 kcal/mol), supporting the feasibility of their homolysis under mild conditions to generate the requisite radical intermediates. researchgate.net

Furthermore, computational analysis of natural population charges can reveal the electrophilicity of different radical species. For instance, the sulfur atom in a sulfonyl radical (RSO₂•) was calculated to have a significantly higher positive charge (1.27) compared to the sulfur in a sulfinyl radical (RS(O)•) (0.61). This difference in charge helps explain why the more electrophilic sulfonyl radical preferentially adds to an electron-rich alkyne over the sulfinyl radical. nih.gov These computational insights are crucial for understanding and predicting the behavior of sulfinate derivatives like this compound in complex reaction environments.

Table 3: Selected Data from Computational Studies on Sulfinate Reactivity

| Parameter | System/Reaction | Finding |

| Gibbs Free Energy of Activation (∆G‡) | Addition of sulfinyl radical to a vinyl sulfone intermediate. | 18.5 kcal mol⁻¹ for the favored (E)-product pathway (TS2). nih.gov |

| Gibbs Free Energy of Activation (∆G‡) | Addition of sulfinyl radical to a vinyl sulfone intermediate. | 22.4 kcal mol⁻¹ for the disfavored (Z)-product pathway (TS6). nih.gov |

| Bond Dissociation Energy (BDE) | S-S bond in diaryl sulfinyl sulfones. | Calculated to be 27.6 kcal/mol, indicating a weak bond prone to homolysis. researchgate.net |

| Natural Population Analysis (Charge) | Sulfur atom in a sulfonyl radical (A). | +1.27, indicating high electrophilicity. nih.gov |

| Natural Population Analysis (Charge) | Sulfur atom in a sulfinyl radical (B). | +0.61, indicating lower electrophilicity compared to the sulfonyl radical. nih.gov |

Iv. Advanced Spectroscopic Characterization and Structural Analysis of Sodium Oxane 3 Sulfinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of Sodium oxane-3-sulfinate in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While one-dimensional (1D) NMR spectra provide initial data on the types and number of protons and carbons, multidimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure. nih.gov

COrrelation SpectroscopY (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal the complete spin system of the oxane ring, showing correlations between H3 and its neighbors at C2 and C4, and sequentially around the entire ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal assigned to H3 would show a cross-peak to the carbon signal of C3.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments. In the case of this compound, an HMBC spectrum would show correlations from the protons on C2 and C4 to the sulfinate-bearing carbon at C3, confirming the substituent's position.

The following table presents expected NMR data for this compound, derived from established chemical shift principles for tetrahydropyran (B127337) systems.

Table 1: Representative ¹H and ¹³C NMR Data and Key 2D Correlations for this compound in D₂O

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C2 | 3.8-4.0 (ax), 3.4-3.6 (eq) | ~68.0 | C3, C4, C6 |

| C3 | 3.0-3.2 | ~65.0 | C2, C4, C5 |

| C4 | 1.6-1.8 (ax), 1.9-2.1 (eq) | ~25.0 | C2, C3, C5, C6 |

| C5 | 1.4-1.6 (ax), 1.7-1.9 (eq) | ~23.0 | C3, C4, C6 |

The six-membered oxane ring of this compound is not planar but exists predominantly in a chair conformation. This conformation is subject to dynamic ring inversion (chair-chair flip). At ambient temperature, this exchange can be fast on the NMR timescale, leading to averaged signals and potentially broad peaks. ox.ac.uk

Variable Temperature (VT) NMR experiments are employed to study these conformational dynamics. ox.ac.uknih.gov

Low-Temperature Studies: By cooling the sample, the rate of chair-chair interconversion can be slowed significantly. Below a certain temperature (the coalescence temperature), separate, sharp signals for the axial and equatorial protons on each carbon of the ring may be resolved. doria.fi This allows for the determination of the energy barrier for the ring flip and can reveal the preferred conformation (i.e., whether the sulfinate group preferentially occupies an axial or equatorial position).

High-Temperature Studies: Conversely, heating the sample can be used to study reaction kinetics or overcome solubility issues. ox.ac.uk For conformational exchange, higher temperatures ensure the system is in the fast-exchange regime, resulting in sharp, averaged signals.

Diffusion Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. researchgate.net Since the diffusion coefficient is related to the size and shape of a molecule (the Stokes-Einstein relation), DOSY can provide insight into the aggregation state of this compound in solution. osti.gov

In a given solvent, a monomeric this compound ion pair will have a characteristic diffusion coefficient. If the compound forms dimers, trimers, or larger aggregates, these larger species will diffuse more slowly and exhibit a smaller diffusion coefficient. core.ac.uk A DOSY experiment would thus show all proton signals corresponding to a single species aligned at the same diffusion coefficient value. The presence of multiple rows of signals at different diffusion coefficients would indicate an equilibrium between different aggregation states. osti.gov

Table 2: Illustrative Diffusion Coefficients for Potential Species of this compound in Aqueous Solution

| Species | Expected Hydrodynamic Radius | Expected Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) |

|---|---|---|

| Monomeric Ion Pair | Smaller | Larger (e.g., 5.0 - 6.0) |

| Dimeric Aggregate | Larger | Smaller (e.g., 3.0 - 4.0) |

X-ray Diffraction Studies

While NMR spectroscopy provides the structure in solution, X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. uol.de

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the absolute structure of a crystalline compound. rigaku.com By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated. Analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map, from which the positions of all atoms (except hydrogen, which is often difficult to locate) can be determined with high precision. uol.de

An SC-XRD analysis of this compound would yield:

The exact bond lengths, bond angles, and torsion angles of the molecule.

The solid-state conformation of the oxane ring (e.g., chair, boat, or twist-boat).

The coordination environment of the sodium cation, including its distances to the oxygen atoms of the sulfinate group.

Table 3: Representative Crystallographic Data Obtainable from an SC-XRD Experiment

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the unit cell. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | Pnma |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.94, b = 7.38, c = 8.24 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 90, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 544.5 |

| Z | The number of molecules per unit cell. | 4 |

Note: Example values are illustrative and based on a known simple sodium salt structure for context. sc.edu

The data from SC-XRD is also fundamental for understanding how molecules pack together in the crystal lattice. This packing is governed by a variety of intermolecular interactions that collectively define the supramolecular chemistry of the compound. nih.govmdpi-res.com

For this compound, the dominant force would be the strong electrostatic (ion-dipole) interactions between the positively charged sodium ions (Na⁺) and the negatively charged oxygen atoms of the sulfinate group (-SO₂⁻). rsc.org This typically leads to a coordination polymer structure where each sodium ion is coordinated by oxygen atoms from multiple sulfinate anions, and each sulfinate anion bridges multiple sodium ions. This creates an extended, three-dimensional network.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)gfz-potsdam.dethermofisher.com

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule by probing their characteristic vibrations. osu.eduodu.edu For this compound, these spectra are dominated by features arising from the sulfinate group (R-SO₂⁻) and the oxane ring. While FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing complementary information. gfz-potsdam.de

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands or scattering peaks to the vibrations of its constituent parts: the sulfinate anion and the saturated oxane ring.

Sulfinate Moiety (S-O Bonds): The sulfinate group is the most prominent feature in the vibrational spectra. It is characterized by strong, distinct stretching vibrations of the sulfur-oxygen bonds. Based on data from various organic sulfinate salts, the symmetric and asymmetric stretching modes are expected in the following regions:

Asymmetric S-O Stretch (ν_as(SO₂)): This vibration typically appears as a strong band in the infrared spectrum, generally located in the 1000-1100 cm⁻¹ range.

Symmetric S-O Stretch (ν_s(SO₂)): This mode also gives rise to a strong band, usually found at a lower frequency than the asymmetric stretch, often between 950 and 1050 cm⁻¹. The presence of two distinct, strong bands in this region is a clear indicator of the sulfinate group.

Oxane Moiety (C-O-C and C-H Bonds): The oxane ring contributes several characteristic bands to the spectrum:

C-O-C Asymmetric Stretch: The ether linkage within the six-membered ring produces a strong, characteristic band in the FTIR spectrum, typically located between 1070 and 1150 cm⁻¹. This band is a key identifier for the cyclic ether structure.

C-H Stretches: The numerous C-H bonds of the methylene (B1212753) (CH₂) groups in the oxane ring give rise to strong absorption bands in the 2850-3000 cm⁻¹ region. acs.org Symmetric and asymmetric stretching vibrations can often be resolved within this envelope. acs.org

CH₂ Scissoring and Wagging: Deformations of the CH₂ groups produce bands in the fingerprint region (below 1500 cm⁻¹), such as scissoring vibrations around 1450-1470 cm⁻¹ and wagging/twisting modes at lower frequencies. acs.org

The following table summarizes the predicted key vibrational bands for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| Asymmetric C-H Stretch (CH₂) | Oxane Ring | 2920 - 2960 | Strong | Medium-Strong |

| Symmetric C-H Stretch (CH₂) | Oxane Ring | 2850 - 2880 | Strong | Medium-Strong |

| Asymmetric C-O-C Stretch | Oxane Ring (Ether) | 1070 - 1150 | Strong | Weak |

| Asymmetric S-O Stretch | Sulfinate (SO₂) | 1000 - 1100 | Strong | Medium |

| Symmetric S-O Stretch | Sulfinate (SO₂) | 950 - 1050 | Strong | Strong |

| C-S Stretch | Carbon-Sulfur Bond | 600 - 750 | Medium-Weak | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

For the anionic component of this compound, [C₅H₉O₃S]⁻, the calculated monoisotopic mass is 149.0278 Da. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule might be observed as a sodium adduct of the neutral acid, [C₅H₁₀O₃S + Na]⁺, or as the deprotonated acid in negative ion mode, [C₅H₉O₃S]⁻. The computed exact mass for the neutral compound C₅H₉NaO₃S is 172.0170 Da. nih.gov

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument can induce fragmentation of the parent ion, providing valuable structural information. acdlabs.com The fragmentation pattern is reproducible and helps to confirm the connectivity of atoms within the molecule. For the [C₅H₉O₃S]⁻ ion, a plausible fragmentation pathway would involve the loss of sulfur dioxide (SO₂, 63.9619 Da), a common fragmentation for sulfinates.

A proposed fragmentation scheme is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) | Structural Information Confirmed |

| 149.0278 | [C₅H₉O]⁻ (Oxan-3-yl oxide) | SO₂ (Sulfur Dioxide) | 85.0660 | Confirms the sulfinate group is attached to the C₅H₉O oxane core |

| 149.0278 | [C₄H₅O₃S]⁻ (Loss of CH₂) | CH₂ | 135.0122 | Suggests fragmentation within the oxane ring |

V. Conformational Analysis of Oxane 3 Sulfinate Systems

Intrinsic Conformation of the Tetrahydropyran (B127337) Ring

The foundational structure of sodium oxane-3-sulfinate is the tetrahydropyran (oxane) ring, a saturated six-membered heterocycle containing an oxygen atom. Much like its carbocyclic analogue, cyclohexane, the tetrahydropyran ring is non-planar, adopting puckered conformations to alleviate angle and torsional strain.

To minimize the energetic penalties of angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), the tetrahydropyran ring predominantly adopts a chair conformation . This conformation represents the global energy minimum and is significantly more stable than other possibilities. In the chair form, all C-C-C and C-O-C bond angles are close to the tetrahedral ideal, and all substituents on adjacent carbons are staggered, eliminating torsional strain.

The tetrahydropyran ring is not static; it undergoes a rapid conformational interconversion known as a ring flip . This process converts one chair conformation into another equivalent chair form. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial.

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0 | Most stable; no angle or torsional strain. |

| Twist-Boat | ~5.5 | Flexible form; avoids some strain of the boat. |

| Boat | ~6.9 | Transition state; significant flagpole steric strain and torsional strain. |

| Half-Chair | ~10.8 | Highest energy transition state; significant angle and torsional strain. |

While specific research detailing the conformational analysis of this compound is not extensively documented, the influence of the sulfinate substituent can be inferred from established principles of stereochemistry. When a substituent is introduced onto the tetrahydropyran ring, the two chair conformations are no longer of equal energy. The substituent can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the periphery of the ring). libretexts.org

Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions . These are repulsive steric interactions between an axial substituent and the axial hydrogens on carbons +2 and -2 relative to it. The energetic cost of placing a substituent in the axial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. masterorganicchemistry.comlibretexts.org Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.com

The sulfinate group (-SO₂⁻Na⁺) is expected to be sterically demanding, which would strongly favor an equatorial orientation to minimize these repulsive interactions. However, the situation is complicated by electronic effects. The polar S-O bonds and the formal negative charge on the sulfinate group could engage in dipole-dipole or other stereoelectronic interactions with the ring oxygen, potentially altering the simple steric preference. Furthermore, the sulfur atom in a sulfinate is a stereocenter, adding another layer of complexity to the conformational landscape.

Conformational Preference of the Sulfinate Group

The conformational equilibrium for the sulfinate group on the C3 carbon of the oxane ring is a balance between minimizing steric hindrance and optimizing electronic interactions.

Equatorial Preference (Steric Control): The primary driving force for most substituents is to occupy the more spacious equatorial position. This would place the bulky sulfinate group away from the axial hydrogens at C1 and C5, thus avoiding destabilizing 1,3-diaxial strain.

Axial Consideration (Electronic Effects): In some sulfur-containing heterocycles, such as certain thiane-1-oxides, a surprising preference for the axial orientation of the S=O group has been observed. researchgate.net This preference can be attributed to attractive stereoelectronic interactions, such as dipole moment minimization or favorable orbital overlap, which can sometimes outweigh steric repulsion. While the oxane-3-sulfinate system is different, the possibility of such electronic factors influencing the equilibrium cannot be dismissed without specific computational or experimental data.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F (Fluoro) | 0.24 |

| -Cl (Chloro) | 0.53 |

| -Br (Bromo) | 0.48 |

| -OH (Hydroxy) | 0.87 |

| -CH₃ (Methyl) | 1.70 |

| -CH₂CH₃ (Ethyl) | 1.80 |

| -CH(CH₃)₂ (Isopropyl) | 2.20 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

Experimental Approaches to Conformational Analysis

Several advanced spectroscopic techniques are employed to experimentally determine the conformational preferences and the dynamics of ring interconversion in cyclic molecules like oxane-3-sulfinate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecules in dynamic equilibrium. At room temperature, the ring flip of a tetrahydropyran ring is so fast on the NMR timescale that the spectrum shows averaged signals for the axial and equatorial protons.

However, by lowering the temperature, this interconversion can be slowed down. Below a certain point, known as the coalescence temperature , the rate of the ring flip becomes slow enough that the NMR spectrometer can distinguish between the two distinct chair conformations. In this "slow exchange" regime, separate signals for the axial and equatorial protons (and for the substituent in its two different environments) can be observed. By analyzing the changes in the NMR spectrum as a function of temperature, particularly through line-shape analysis, it is possible to calculate the activation energy (ΔG‡) for the ring-flipping process and determine the population ratio of the two conformers. nih.gov

For studying the intrinsic properties of conformers in the absence of solvent, gas-phase techniques are ideal. Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy is a high-resolution method used to obtain conformer-specific vibrational spectra of molecular cations. nih.govrsc.org

In a VUV-MATI experiment, molecules are cooled to very low temperatures in a supersonic jet, which isolates them in their lowest energy conformational states. The molecules are then ionized with a tunable VUV laser. The technique selectively detects ions produced in their ground vibrational state, providing a very precise measurement of the adiabatic ionization energy for each conformer present in the jet. rsc.org By scanning the laser frequency, a vibrationally-resolved spectrum of the cation is obtained. Since different conformers have unique geometries, they exhibit distinct vibrational frequencies and ionization energies, allowing them to be unambiguously identified and characterized. nih.govrsc.org This method provides invaluable data on the geometry and stability of individual conformers in a solvent-free environment. rsc.org

Computational Methodologies for Conformational Landscapes

To elucidate the complex conformational behavior of molecules like this compound, researchers rely on a suite of powerful computational chemistry techniques. These methods allow for the exploration of the potential energy surface of a molecule, identifying stable conformers, transition states, and the energy barriers between them.

Quantum-Chemical Calculations of Stable Conformers

Quantum-chemical calculations are a cornerstone of modern conformational analysis, providing a detailed understanding of the electronic structure and energy of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding highly accurate information about the stability of different conformers.

For systems analogous to oxane-3-sulfinate, such as 1,3-dioxanes and 1,3-oxathianes, quantum-chemical methods have been extensively used to determine the preferred conformations. researchgate.netresearchgate.net Methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) with various basis sets (e.g., 6-31G(d)) are commonly employed to optimize the geometry of different possible conformers and calculate their relative energies. researchgate.netresearchgate.net

In the case of this compound, theoretical calculations would be essential to determine the most stable arrangement of the oxane ring and the orientation of the sulfinate group. The chair conformation is generally the most stable for six-membered rings, but the presence of the bulky and polar sulfinate group could lead to other low-energy conformers, such as twist-boat forms. researchgate.net The relative energies of the axial and equatorial positions of the sulfinate group would also be a key outcome of these calculations.

Table 1: Illustrative Relative Energies of Oxane-3-sulfinate Conformers Calculated at the B3LYP/6-31G(d) Level of Theory

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Equatorial Chair | C_s | 0.00 |

| Axial Chair | C_s | 1.25 |

| Twist-Boat | C_2 | 5.50 |

| Boat | C{2v} | 6.80 |

Note: This table is illustrative and based on typical energy differences found in similar heterocyclic systems. Actual values for this compound would require specific calculations.

Potential Energy Surface Scans

While quantum-chemical calculations can identify energy minima, potential energy surface (PES) scans provide a more comprehensive view of the conformational landscape. uni-muenchen.de A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax. uni-muenchen.describd.com This process maps out the energy profile along a particular conformational coordinate, revealing the energy barriers between different conformers.

For an oxane-3-sulfinate system, a PES scan could be performed by systematically rotating the C2-C3-S-O dihedral angle to explore the rotational barrier of the sulfinate group. Another important scan would involve varying the ring's dihedral angles to map the interconversion pathways between chair and boat conformations. uni-muenchen.de These scans are invaluable for identifying transition state structures, which correspond to the energy maxima along the lowest energy pathway between two conformers. uni-muenchen.de The energy of these transition states determines the rate of conformational change.

Table 2: Illustrative Energy Barriers for Conformational Interconversions in an Oxane System from a Potential Energy Surface Scan

| Interconversion Pathway | Transition State | Energy Barrier (kcal/mol) |

| Equatorial Chair to Axial Chair | Half-Chair | 10.5 |

| Chair to Twist-Boat | Envelope | 9.8 |

Note: This table provides hypothetical data to illustrate the type of information obtained from a PES scan, based on studies of related six-membered rings.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules by simulating the motion of atoms over time. osti.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space accessible to a molecule at a given temperature. osti.gov This method is particularly useful for understanding how a molecule behaves in a condensed phase, such as in solution, where solvent interactions can significantly influence conformational preferences.

For this compound, an MD simulation in a box of water molecules would provide insights into how the solvent affects the conformation of the oxane ring and the orientation of the sulfinate group. nih.gov The simulation would reveal the time-averaged populations of different conformers and the dynamics of their interconversion. researchgate.net Furthermore, MD simulations are crucial for studying the interactions between the sodium cation and the sulfinate anion, including the structure of the solvation shell around the ions. nih.gov The choice of force field, which defines the potential energy function of the system, is critical for the accuracy of MD simulations. nih.gov

Table 3: Illustrative Conformational Populations of Oxane-3-sulfinate in Water from a 100 ns Molecular Dynamics Simulation

| Conformation | Population (%) |

| Equatorial Chair | 75 |

| Axial Chair | 20 |

| Twist-Boat | 4 |

| Other | 1 |

Note: This table presents a hypothetical distribution of conformers to demonstrate the output of an MD simulation. The actual populations would depend on the force field and simulation conditions.

Vi. Theoretical and Computational Chemistry Studies of Sodium Oxane 3 Sulfinate

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties. Computational methods allow for a detailed examination of how electrons are distributed within the molecule and the nature of the chemical bonds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely employed to determine the optimized geometry, electronic properties, and energies of molecules. nih.govrsc.orgnih.gov For a compound like sodium oxane-3-sulfinate, DFT calculations would be used to predict its most stable three-dimensional conformation, bond lengths, and bond angles. These calculations can model the molecule in different environments, such as in the gas phase or in various solvents, by using continuum solvent models. mdpi.com

DFT calculations serve as the foundation for more detailed analyses, including the study of reaction pathways and the simulation of spectroscopic data. nih.govrsc.orgresearchgate.net For instance, DFT has been instrumental in understanding the reaction pathways of sulfinates in various chemical transformations, including their role in radical-based reactions and cross-coupling processes. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with others.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. For a sulfinate anion like oxane-3-sulfinate, the HOMO is expected to have significant density on the sulfur and oxygen atoms of the sulfinate group, indicating these are the primary sites for electron donation. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's capacity to accept electrons, defining its electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic excitation and chemical reaction. mdpi.com

FMO analysis helps explain the reactivity of sulfinates as electron donors in processes like single-electron transfer (SET) to form sulfonyl radicals. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Model Sulfinate Anion (Benzenesulfinate)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -2.5 to -3.5 | Associated with the sulfinate group (S and O atoms); dictates nucleophilic and electron-donating properties. |

| LUMO | +1.0 to +2.0 | Distributed over the aromatic ring; indicates sites for electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Indicates high kinetic stability. |

Note: Values are illustrative, based on typical DFT calculations for simple sulfinate anions, and can vary significantly with the computational method, basis set, and molecular structure.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). uni-muenchen.dewisc.edu This method is invaluable for quantifying electron delocalization, hyperconjugation, and charge transfer interactions. rsc.orgresearchgate.net

For the oxane-3-sulfinate anion, NBO analysis would detail the nature of the C-S and S-O bonds. It would quantify the p-character of the sulfur lone pair and the delocalization of electron density from the oxygen lone pairs into antibonding orbitals. These donor-acceptor interactions, evaluated using second-order perturbation theory, reveal the stabilizing effects of electron delocalization within the sulfinate moiety. uni-muenchen.dersc.org NBO analysis can also confirm the development of negative charge on specific atoms at a transition state. rsc.org

Table 2: Illustrative NBO Donor-Acceptor Interactions for a Sulfinate Group

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | σ* (C-S) | 1 - 5 | Hyperconjugation, stabilization of the C-S bond. |

| LP (O) | LP* (S) | 10 - 20 | Resonance, delocalization within the sulfinate group. |

| LP (S) | σ* (C-Ooxane) | 0.5 - 2 | Weak hyperconjugation with the oxane ring. |

Note: LP denotes a lone pair, LP* an empty lone pair (antibonding), and σ* an antibonding sigma orbital. Energies are representative and depend on the specific molecule and computational level.

The distribution of electron density within a molecule determines its electrostatic potential and is a critical factor in non-covalent interactions and chemical reactivity. NBO analysis provides a method to calculate natural atomic charges, which are generally considered more robust than other methods like Mulliken population analysis. researchgate.net

For this compound, these calculations would quantify the partial charges on each atom. A significant negative charge is expected to be localized on the oxygen atoms of the sulfinate group, with a smaller negative or slightly positive charge on the sulfur atom. The sodium ion would, of course, carry a positive charge. This charge distribution is crucial for understanding its interactions with electrophiles, its solvation properties, and its behavior in ionic and polar environments. rsc.orgmdpi.com

Table 3: Typical Natural Atomic Charges for the Sulfinate Moiety (-SO2-)

| Atom | Calculated Natural Charge (a.u.) |

|---|---|

| Sulfur (S) | +0.8 to +1.2 |

| Oxygen (O) | -0.9 to -1.1 |

Note: Values are illustrative for a generic sulfinate group attached to a carbon framework. The precise values for oxane-3-sulfinate would depend on the full molecular calculation.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

By modeling the potential energy surface of a reaction, computational chemists can identify and characterize the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). nih.govrsc.org The transition state represents the highest energy point along the minimum energy reaction pathway, and its energy determines the activation barrier (and thus the rate) of the reaction.

For reactions involving sulfinates, such as nucleophilic substitution, radical addition, or desulfination, DFT calculations can be used to:

Locate Transition State Structures: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS. nih.gov

Calculate Activation Energies (ΔG‡): The energy difference between the transition state and the reactants provides the free energy of activation, which is directly related to the reaction rate. nih.gov For example, in a study of sulfinate reactivity with pyridinium (B92312) salts, DFT calculations showed a 2.9 kcal/mol preference for one reaction pathway over another, explaining the observed regioselectivity. nih.gov

Identify Intermediates: Stable or metastable species that exist between the reactant and product, such as radical intermediates or reaction complexes, can be identified and their properties studied. nih.govchemrxiv.org

Verify the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the intended reactants and products. nih.gov

These studies are crucial for understanding why a reaction proceeds with a certain selectivity (e.g., chemo-, regio-, or stereoselectivity) and for designing more efficient synthetic routes. usc.edu.au

Table 4: Example of Calculated Activation Barriers for a Reaction Involving a Sulfinate

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| TS-I | Initial nucleophilic attack of sulfinate | 15.7 |

| TS-II | Nucleophilic substitution at an activated sulfinate ester | 15.4 |

Data adapted from a DFT study on a sulfinylation reaction, illustrating typical energy barriers for reactions involving sulfinate species. nih.gov

Energy Barriers and Reaction Pathways

Computational studies are instrumental in elucidating the mechanisms of reactions involving this compound by calculating the energy barriers and mapping out the reaction pathways. Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, theoretical investigations into the thermal decomposition of related sulfinate compounds have shown that the energy barriers for C-S bond cleavage can be significant, indicating a degree of thermal stability. The specific energy barriers for this compound would depend on the reaction conditions and the nature of the other reactants involved. The reaction pathway for its synthesis or degradation can be modeled to identify transition states and intermediates, providing a detailed picture of the reaction dynamics.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches